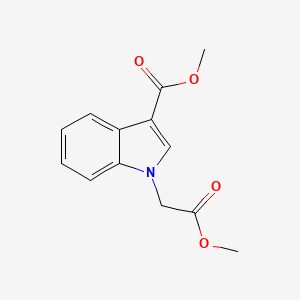
4-acetylbenzyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetylbenzyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is synthesized through a specific method that involves the reaction between 4-acetylbenzyl chloride and 3-nitrobenzoic acid.
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or pathways in the target organism. In the case of antimicrobial activity, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes. In the case of anti-inflammatory activity, 4-acetylbenzyl 3-nitrobenzoate has been shown to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetylbenzyl 3-nitrobenzoate vary depending on the specific application. In the case of antimicrobial activity, this compound has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains. In the case of anti-inflammatory activity, 4-acetylbenzyl 3-nitrobenzoate has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetylbenzyl 3-nitrobenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research involving 4-acetylbenzyl 3-nitrobenzoate. One area of interest is the development of new drugs based on the antimicrobial and anti-inflammatory properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-acetylbenzyl 3-nitrobenzoate and to identify potential new applications in fields such as materials science and agrochemicals.
Synthesis Methods
The synthesis of 4-acetylbenzyl 3-nitrobenzoate involves the reaction between 4-acetylbenzyl chloride and 3-nitrobenzoic acid in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
4-acetylbenzyl 3-nitrobenzoate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In the field of agrochemicals, 4-acetylbenzyl 3-nitrobenzoate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, this compound has been studied for its potential applications in materials science, specifically in the development of new polymers and coatings.
properties
IUPAC Name |
(4-acetylphenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11(18)13-7-5-12(6-8-13)10-22-16(19)14-3-2-4-15(9-14)17(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYWOPPMNBOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzyl 3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)